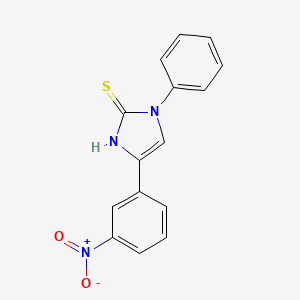

4-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol

Descripción

4-(3-Nitrophenyl)-1-phenyl-1H-imidazole-2-thiol (CAS: 114660-69-4) is a nitro-substituted imidazole derivative with the molecular formula C₁₅H₁₁N₃O₂S and a molecular weight of 297.33 g/mol . The compound features a phenyl group at the 1-position of the imidazole ring, a 3-nitrophenyl substituent at the 4-position, and a thiol (-SH) group at the 2-position. Imidazole derivatives are widely studied for their diverse applications in pharmaceuticals, materials science, and catalysis.

Propiedades

IUPAC Name |

5-(3-nitrophenyl)-3-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2S/c19-18(20)13-8-4-5-11(9-13)14-10-17(15(21)16-14)12-6-2-1-3-7-12/h1-10H,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJQPKKLPUCNDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(NC2=S)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-nitrobenzaldehyde with benzylamine to form an imine intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired imidazole derivative. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Halogenated imidazole derivatives.

Aplicaciones Científicas De Investigación

4-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Studied for its role as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties

Mecanismo De Acción

The mechanism of action of 4-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol involves its interaction with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic activity. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways .

Comparación Con Compuestos Similares

Key Observations:

Nitro Group Position : The target compound’s meta-nitro substitution (C4 of the imidazole ring) contrasts with 1-(4-nitrophenyl)-1H-imidazole-2-thiol, where the nitro group is at the para position on the phenyl ring . This positional isomerism may influence electronic properties and reactivity.

Aromatic vs. Heteroaromatic Substituents : Compounds like 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole replace nitro groups with heteroaromatic rings, reducing electron-withdrawing effects and modifying solubility .

Actividad Biológica

4-(3-Nitrophenyl)-1-phenyl-1H-imidazole-2-thiol, often referred to as a derivative of imidazole, has garnered attention in the scientific community for its potential biological activities. This compound is characterized by its unique structural features, including a nitrophenyl group and a thiol moiety, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibiting properties.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with cysteine residues in proteins via the thiol group. This interaction can inhibit enzyme activity and modulate various biochemical pathways. Additionally, the nitrophenyl group may participate in redox reactions, influencing cellular oxidative stress levels.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Its effectiveness against various bacterial strains has been documented, with notable results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 28 μg/mL | |

| Pseudomonas aeruginosa | 35 μg/mL |

These findings suggest that the compound exhibits significant antibacterial activity, comparable to standard antibiotics.

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies indicate that it may induce cytotoxic effects in various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cancer Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 µg/mL | |

| A549 (Lung Cancer) | 12 µg/mL | |

| HT29 (Colon Cancer) | 10 µg/mL |

The structure-activity relationship (SAR) analysis indicates that the presence of the nitrophenyl group enhances the cytotoxicity of the compound by promoting interactions with cellular targets involved in proliferation and survival.

Enzyme Inhibition

Research has also focused on the enzyme-inhibiting capabilities of this compound. The thiol group allows for selective inhibition of certain enzymes, particularly those involved in oxidative stress responses.

Table 3: Enzyme Inhibition Studies

These results indicate that this compound could serve as a lead compound for developing new therapeutic agents targeting these enzymes.

Case Studies

Several case studies have illustrated the potential applications of this compound in treating infections and cancer:

- Case Study on Antibacterial Efficacy : A study conducted on a series of nitroimidazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.

- Case Study on Anticancer Properties : In vitro studies showed that treatment with this compound led to reduced viability in breast cancer cell lines, suggesting its potential as an adjuvant therapy alongside conventional treatments.

Q & A

Q. What are the recommended synthetic methodologies for 4-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol?

A common approach involves condensation reactions of nitro-substituted aromatic aldehydes with thiourea derivatives or thiol-containing precursors. For example, analogous imidazole-thiol syntheses employ multi-component reactions using amino alcohols (e.g., L-phenylalaninol), ammonium acetate, and nitrobenzaldehyde derivatives under reflux in methanol, followed by purification via column chromatography (e.g., ethyl acetate/ethanol/triethylamine systems) . Alternative strategies may involve tetrakis(dimethylamino)ethylene (TDAE) as a mediator for nucleophilic substitutions in nitro-imidazole intermediates .

Q. How can X-ray crystallography be optimized for structural characterization of this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for resolving planar imidazole cores and substituent orientations. Key steps include:

- Growing crystals via slow evaporation of methanol/diethyl ether solutions.

- Addressing intramolecular interactions (e.g., C–H⋯π) and hydrogen bonding (O–H⋯N) to stabilize conformations .

- Refinement protocols should account for hydroxyl hydrogen atoms located via difference Fourier maps and riding models for other H atoms .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for nitro-imidazole derivatives?

Discrepancies in NMR or HPLC purity profiles often arise from:

- Regioisomer formation : Use 2D NMR (e.g., NOESY) to distinguish between nitro-group positions.

- Byproduct identification : Employ high-resolution mass spectrometry (HRMS) and comparative chromatography against synthetic intermediates .

- Dynamic thiol tautomerism : Analyze temperature-dependent NMR to track thione ↔ thiol equilibria .

Q. What strategies improve yield in multi-step syntheses of nitro-substituted imidazoles?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity in SNAr reactions .

- Catalytic systems : Transition metals (e.g., CuI) can mediate C–S bond formation in thiol-functionalized imidazoles .

- Microwave-assisted synthesis : Reduces reaction times for condensation steps (e.g., from 12 h to 1–2 h) .

Q. How can computational methods validate experimental findings for this compound?

- DFT calculations : Compare theoretical vs. experimental bond lengths/angles (e.g., imidazole ring planarity, dihedral angles with nitro-phenyl groups) .

- Molecular docking : Predict interactions with biological targets (e.g., fungal cytochrome P450 enzymes) using crystal structure data .

Methodological Considerations

Q. What analytical techniques are critical for assessing environmental persistence?

Q. How can researchers address challenges in crystallizing imidazole-thiol derivatives?

- Co-crystallization agents : Add thiourea or crown ethers to stabilize thiol tautomers.

- Cryoprotection : Flash-freeze crystals in liquid N2 to prevent disulfide bond formation during data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.